molecular formula C19H17BrN2O3S B2763501 Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 1005945-23-2

Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2763501
CAS RN: 1005945-23-2
M. Wt: 433.32
InChI Key: OINFYAQTQRNGRG-VZCXRCSSSA-N
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Description

Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate, also known as BBIM, is a chemical compound that has garnered significant attention in the scientific research community. This compound is a synthetic derivative of benzothiazole, which is a heterocyclic organic compound that has shown promising potential in various scientific research applications. BBIM has been found to exhibit unique biochemical and physiological effects, making it a subject of interest for researchers exploring new avenues in the field of medicine and biotechnology.

Scientific Research Applications

Synthesis of Novel Benzimidazole Derivatives

This compound serves as a precursor for synthesizing new benzimidazole derivatives with potential biological activities. The derivatives have been evaluated for their biological screening functions, particularly in the development of new heterocyclic compounds .

Antitumor Activity

Some derivatives synthesized from this compound have shown significant antitumor activity. They have been tested across various cell lines, including human breast cancer (MCF-7), human lung fibroblast (WI-38), and human liver cancer (HepG2) cell lines, indicating its potential in cancer research .

ABTS Radical Scavenging Activity

The compound has been used to synthesize derivatives that exhibit high ABTS radical scavenging activity. This suggests its use in antioxidant studies and its potential role in mitigating oxidative stress-related diseases .

Molecular Docking Studies

Derivatives of this compound have been subjected to molecular docking studies to understand their interaction with biological targets. This is crucial for drug design and discovery, providing insights into the binding efficiency and stability within the target’s active site .

Synthesis of Quinoxaline Derivatives

It may be used to synthesize quinoxaline derivatives, such as 2-(carboethoxy)-3-(4′-bromo)phenylquinoxaline 1,4-dioxide, which are important compounds in medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-3-25-17(23)11-22-15-9-4-12(2)10-16(15)26-19(22)21-18(24)13-5-7-14(20)8-6-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINFYAQTQRNGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

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